molecular formula C11H22 B13813338 1,2-Diethyl-1-methylcyclohexane CAS No. 61141-79-5

1,2-Diethyl-1-methylcyclohexane

Cat. No.: B13813338
CAS No.: 61141-79-5
M. Wt: 154.29 g/mol
InChI Key: NTKDFMIXGROQBC-UHFFFAOYSA-N
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Description

Historical Trajectories in Cyclohexane (B81311) Conformational and Stereochemical Research

The concept of a non-planar cyclohexane ring was first proposed by Hermann Sachse in 1890, who described the chair and boat conformations. wikipedia.orgic.ac.uk However, his ideas were not widely accepted until much later. The work of Odd Hassel, who used gas-phase electron diffraction in the 1940s, provided the first definitive experimental evidence for the chair conformation as the ground state of cyclohexane. rsc.org This was followed by the seminal contributions of Derek Barton in the 1950s, who, building upon Hassel's work, developed the principles of conformational analysis. ic.ac.ukmasterorganicchemistry.com Barton's work, which earned him a share of the 1969 Nobel Prize in Chemistry, demonstrated how the chemical reactivity of substituted cyclohexanes is intrinsically linked to their conformational preferences. ic.ac.uk These foundational studies laid the groundwork for our current understanding of stereochemistry and its profound influence on molecular properties.

Principles Governing Cyclohexane Derivatives: An Overview of Substituent Effects and Ring Dynamics

The conformational equilibrium of a substituted cyclohexane is primarily dictated by the energetic preference of substituents to occupy the more spacious equatorial positions over the more sterically hindered axial positions. wikipedia.orglibretexts.org This preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org Larger substituents generally have larger A-values, indicating a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. masterorganicchemistry.comlibretexts.org

Key Steric Interactions in Substituted Cyclohexanes:

1,3-Diaxial Interactions: These are repulsive steric interactions between an axial substituent and the axial hydrogens (or other substituents) on the same face of the ring at the C3 and C5 positions. libretexts.orglibretexts.orgucla.edu These interactions are a major source of steric strain in the axial conformation.

Gauche Interactions: When two substituents on adjacent carbons are in a gauche relationship (a dihedral angle of approximately 60°), they can experience steric repulsion. libretexts.orgstackexchange.com In disubstituted cyclohexanes, gauche interactions can occur between adjacent equatorial substituents or between an axial and an equatorial substituent. yale.edu

A-Values for Common Substituents
SubstituentA-Value (kcal/mol)
-CH3 (Methyl)1.70-1.8
-CH2CH3 (Ethyl)1.75-2.0
-CH(CH3)2 (Isopropyl)2.1-2.2
-C(CH3)3 (tert-Butyl)>4.5
-F (Fluoro)0.24
-Cl (Chloro)0.4-0.53
-Br (Bromo)0.2-0.7
-I (Iodo)0.4-0.47
-OH (Hydroxy)0.6-0.9
-CN (Cyano)0.2
-COOH (Carboxyl)1.2

Positioning 1,2-Diethyl-1-methylcyclohexane (B13813369) within the Spectrum of Trisubstituted Cyclohexanes for Advanced Organic Research

This compound is a trisubstituted cyclohexane with a geminal methyl and ethyl group on one carbon and an adjacent ethyl group. This substitution pattern creates a fascinating stereochemical puzzle. The presence of three alkyl substituents necessitates a careful analysis of competing steric interactions to predict the most stable conformation.

Unlike simpler di- or monosubstituted cyclohexanes, the conformational analysis of this compound must consider:

Competition between substituents for the equatorial position: The relative steric bulk of the methyl and two ethyl groups will influence their preferred orientations.

1,3-diaxial interactions: Depending on the conformation, any of the three alkyl groups could be in an axial position, leading to significant steric strain.

Gauche interactions: The vicinal diethyl groups will introduce gauche interactions, further influencing the conformational equilibrium.

The complexity of these interactions makes this compound an excellent model system for testing and refining the principles of conformational analysis. It challenges the simple additivity of A-values and highlights the importance of considering the interplay of multiple steric factors. masterorganicchemistry.com

Research Scope and Objectives Pertaining to this compound

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several avenues for valuable research:

Conformational Analysis: A primary research objective would be to determine the preferred chair conformation of the various stereoisomers of this compound through computational modeling (e.g., molecular mechanics and ab initio calculations) and experimental techniques such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereoisomer Synthesis and Characterization: The synthesis and isolation of the different diastereomers and enantiomers of this compound would be a crucial first step. stackexchange.comquora.com Characterization of these isomers would provide a basis for understanding how stereochemistry influences physical and chemical properties.

Validation of Computational Models: The complex steric environment of this molecule makes it an ideal candidate for validating the accuracy of computational models used to predict conformational energies and equilibria in complex organic molecules. Discrepancies between experimental and calculated values can help to refine the parameters used in these models.

Probing the Limits of Steric Effects: By studying the conformational preferences of this highly substituted cyclohexane, researchers can gain a deeper understanding of how multiple, and potentially conflicting, steric demands are accommodated within a flexible ring system.

In essence, this compound serves as a sophisticated platform for advancing our fundamental knowledge of non-covalent interactions and their role in determining molecular structure and stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61141-79-5

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

1,2-diethyl-1-methylcyclohexane

InChI

InChI=1S/C11H22/c1-4-10-8-6-7-9-11(10,3)5-2/h10H,4-9H2,1-3H3

InChI Key

NTKDFMIXGROQBC-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1(C)CC

Origin of Product

United States

Stereochemical Complexity and Isomerism of 1,2 Diethyl 1 Methylcyclohexane

Elucidation of Chiral Centers and Potential Stereoisomers in 1,2-Diethyl-1-methylcyclohexane (B13813369)

A chiral center is a carbon atom that is attached to four different groups. In the case of this compound, two such centers can be identified:

C1: This carbon atom is bonded to a methyl group, an ethyl group, the C2 carbon of the ring, and the C6 carbon of the ring. Since the path around the ring from C1 to C2 (substituted with an ethyl group) is different from the path from C1 to C6, all four groups are considered different.

C2: This carbon atom is attached to an ethyl group, a hydrogen atom, the C1 carbon of the ring (substituted with a methyl and an ethyl group), and the C3 carbon of the ring. Following the same logic as for C1, the four groups attached to C2 are distinct.

The presence of two chiral centers (n=2) means that the maximum number of possible stereoisomers can be calculated using the 2n rule, which in this case is 22 = 4. These stereoisomers will exist as pairs of enantiomers and diastereomers.

Chiral Center Attached Groups

| C1 | 1. Methyl (-CH3) 2. Ethyl (-CH2CH3) 3. C2 of the cyclohexane (B81311) ring 4. C6 of the cyclohexane ring | | C2 | 1. Ethyl (-CH2CH3) 2. Hydrogen (-H) 3. C1 of the cyclohexane ring 4. C3 of the cyclohexane ring |

Geometric Isomerism (cis/trans) in 1,2-Disubstituted Cyclohexane Systems and its Extension to this compound

In disubstituted cyclohexane systems, the substituents can be located on the same side of the ring (cis) or on opposite sides (trans) stackexchange.comlibretexts.orgyoutube.comquora.com. This form of stereoisomerism, known as geometric isomerism, arises due to the restricted rotation around the carbon-carbon single bonds within the ring structure study.com.

For this compound, the cis/trans designation refers to the relative positions of the two ethyl groups.

Cis Isomer: In the cis isomer, the two ethyl groups are on the same face of the cyclohexane ring.

Trans Isomer: In the trans isomer, the two ethyl groups are on opposite faces of the ring.

The stability of these isomers is influenced by steric hindrance. In the chair conformation of cyclohexane, substituents can occupy either axial or equatorial positions. Generally, conformers with bulkier groups in the equatorial position are more stable to minimize steric strain stereoelectronics.org. For 1,2-disubstituted cyclohexanes, the trans isomer is often more stable as it can adopt a conformation where both bulky substituents are in the more favorable equatorial positions, thus minimizing steric interactions quora.comstudy.comstereoelectronics.org.

Methodologies for Stereoisomer Resolution and Separation (e.g., Chiral HPLC, Chemical Resolution)

The separation of the different stereoisomers of this compound, a process known as resolution, is essential for obtaining pure enantiomers or diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers phenomenex.comphenomenex.comresearchgate.net. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation phenomenex.commdpi.com. The choice of the CSP and the mobile phase is critical for achieving effective separation phenomenex.commdpi.com. Polysaccharide-based CSPs are commonly used for a wide range of chiral compounds phenomenex.com.

Chemical Resolution: This classical method involves converting the mixture of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent libretexts.orgyoutube.comwikipedia.org. Since diastereomers have different physical properties, such as solubility, they can be separated by conventional techniques like crystallization or chromatography libretexts.orgfiveable.me. After separation, the resolving agent is chemically removed to yield the pure enantiomers youtube.com. For a non-functionalized alkane like this compound, this method would require the introduction of a functional group to allow for the formation of diastereomeric derivatives.

Conformational Analysis and Energetics of 1,2 Diethyl 1 Methylcyclohexane Isomers

Theoretical Framework of Cyclohexane (B81311) Chair Conformations and Inversion Dynamics

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. libretexts.org To alleviate angle strain and torsional strain, it adopts a puckered three-dimensional structure. libretexts.orgyoutube.com The most stable of these is the chair conformation, in which all carbon-carbon bond angles are approximately 109.5°, close to the ideal tetrahedral angle, and all hydrogen atoms on adjacent carbons are in a staggered arrangement, minimizing torsional strain. libretexts.orgyoutube.com

Each carbon atom in the chair conformation has two types of substituent positions: axial and equatorial. libretexts.org Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. libretexts.org

A crucial aspect of cyclohexane chemistry is the dynamic process of ring inversion, or "chair flip." masterorganicchemistry.comlibretexts.org Through a series of higher-energy intermediate conformations, including the twist-boat and boat, one chair conformation can interconvert into another. libretexts.orgmasterorganicchemistry.com During this inversion, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com For an unsubstituted cyclohexane ring, the two chair conformations are identical in energy. libretexts.org However, for substituted cyclohexanes, the two chair conformers are often not isoenergetic. wikipedia.org The energy barrier for this ring inversion in cyclohexane is approximately 10 kcal/mol. guidechem.com The transition from a chair to a twist-boat conformation represents a significant energy increase, while the boat conformation itself is a saddle point in the energy profile. masterorganicchemistry.comguidechem.com

Steric Interactions in Trisubstituted Cyclohexanes: Axial-Equatorial Preferences and 1,3-Diaxial Interactions within 1,2-Diethyl-1-methylcyclohexane (B13813369)

In substituted cyclohexanes, the preference of a substituent for the equatorial position is a well-established principle. libretexts.orglibretexts.org This preference arises primarily from the avoidance of destabilizing steric interactions, known as 1,3-diaxial interactions. libretexts.orglibretexts.org An axial substituent experiences steric repulsion with the other two axial substituents located on the same side of the ring, specifically on carbons three positions away. libretexts.orgyoutube.com These interactions are essentially gauche butane (B89635) interactions. masterorganicchemistry.comlibretexts.org

The energetic cost of placing a substituent in an axial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane. wikipedia.orgmasterorganicchemistry.com Larger A-values indicate a stronger preference for the equatorial position. wikipedia.orgwikipedia.org For instance, a methyl group has an A-value of approximately 1.7 kcal/mol, while an ethyl group has a slightly higher A-value of around 1.75 kcal/mol. masterorganicchemistry.com The similar A-values of methyl and ethyl groups are attributed to the ability of the ethyl group to rotate its C-C bond, positioning the terminal methyl group away from the ring and minimizing steric clash. masterorganicchemistry.com

For a trisubstituted cyclohexane like this compound, the most stable conformation will be the one that minimizes the total steric strain arising from all 1,3-diaxial interactions. libretexts.orgyoutube.com This involves placing the bulkiest groups in the equatorial positions whenever possible. libretexts.org The relative stability of the various stereoisomers and their conformers will depend on the specific arrangement (cis/trans) of the three substituents and the resulting balance of these steric repulsions.

Conformational Equilibria and Relative Stabilities of this compound Isomers

The relative stabilities of the different stereoisomers of this compound are determined by the sum of all steric interactions in their most stable chair conformations. The equilibrium between different conformers is dictated by the free energy difference between them.

For example, in a conformer with an axial methyl group and two axial ethyl groups, the total 1,3-diaxial strain would be the sum of the A-values of all three groups. In contrast, a conformer where all three groups are equatorial would be significantly more stable, as it would avoid these major steric clashes. The presence of vicinal substituents (on adjacent carbons) also introduces gauche interactions, which must be factored into the total strain energy calculation. libretexts.orglibretexts.org

A-Values for Common Substituents

SubstituentA-Value (kcal/mol)
-H0
-CH₃1.70 masterorganicchemistry.com
-CH₂CH₃1.75 masterorganicchemistry.com
-CH(CH₃)₂2.15 masterorganicchemistry.com
-C(CH₃)₃~5.0 wikipedia.org
-OH0.87 masterorganicchemistry.com
-Br0.43 masterorganicchemistry.com

Energy Profiles of Ring Inversion and Interconversion Pathways for Different Stereoisomers

The energy profile for the ring inversion of a substituted cyclohexane like this compound is more complex than that of the parent cyclohexane. The energy barriers for ring inversion can be influenced by the substituents. For instance, in cis-1,2-disubstituted cyclohexanes, the two chair conformations are of equal energy, but the transition state for ring inversion can be destabilized by eclipsing interactions between the substituents in the boat conformation. nih.govacs.org This can lead to a higher energy barrier for ring inversion compared to the trans isomer, where the substituents can be further apart during the inversion process. nih.govacs.org

For the different stereoisomers of this compound, the energy of the transition states and intermediates (half-chair, twist-boat, boat) will vary depending on the steric interactions between the methyl and ethyl groups. The pathway with the lowest energy barrier will be the most favorable route for interconversion between the two chair conformations. Computational studies are often employed to map these complex potential energy surfaces and determine the preferred inversion pathways.

Gauche Interactions and Their Contributions to Conformational Strain Energy

In the context of this compound, there will be gauche interactions between the substituents on C1 and C2. For example, in a conformation where the C1-methyl group is equatorial and the C2-ethyl group is also equatorial, there will be a gauche interaction between these two groups. The magnitude of this interaction contributes to the total strain energy of the conformer. The energy of a gauche interaction between a methyl and an ethyl group would be a critical factor in determining the relative stability of the different chair conformations of the various stereoisomers.

The energy cost of a gauche interaction between two methyl groups in a cyclohexane ring is approximately 3.8 kJ/mol (about 0.9 kcal/mol). libretexts.orglibretexts.org This value serves as a useful reference for estimating the strain in more complex systems like this compound.

Influence of Diethyl and Methyl Substituents on Ring Puckering and Distortion

The presence of bulky substituents can lead to distortions in the ideal chair conformation of the cyclohexane ring. This phenomenon, known as ring puckering, involves out-of-plane bending to alleviate steric strain. nih.gov The degree of puckering can be quantified using Cremer-Pople puckering parameters. nih.gov

Synthetic Methodologies for 1,2 Diethyl 1 Methylcyclohexane and Analogues

Strategic Approaches to Constructing Substituted Cyclohexane (B81311) Frameworks

The creation of multi-substituted cyclohexane rings, particularly those with defined stereochemistry, is a significant challenge in organic synthesis due to the potential for a large number of stereoisomers. nih.gov Key strategies often begin with the formation of a cyclohexanone (B45756) or cyclohexene (B86901) ring, which then serves as a scaffold for the introduction of various substituents. ubc.catamu.edu The choice of the initial ring system and the sequence of functionalization steps are critical for achieving the desired substitution pattern and stereochemistry. For complex targets, retrosynthetic analysis, working backward from the final product to simpler starting materials, is an invaluable tool for devising a synthetic plan. libretexts.orgyoutube.com

Ring-Forming Reactions and Their Application to 1,2-Diethyl-1-methylcyclohexane (B13813369) Synthesis

A prominent method for constructing the cyclohexane core is the Diels-Alder reaction, a [4+2] cycloaddition that forms a substituted cyclohexene ring from a diene and a dienophile. tamu.educerritos.edu This reaction is highly valuable for its predictability and stereospecificity. For instance, a suitably substituted diene and dienophile could react to form a cyclohexene precursor to this compound. Subsequent reduction of the double bond would yield the saturated cyclohexane ring. The substituents on the diene and dienophile would be chosen to correspond to the desired methyl and ethyl groups, or precursors to them. For example, a reaction between a diene with an ethyl group and a dienophile with a methyl and an ethyl (or precursor) group could be envisioned. The Diels-Alder reaction of styrylcyclohex-2-enone derivatives with N-phenylmaleimide has been shown to be an effective route to substituted dehydrodecaline derivatives, demonstrating the utility of this reaction in forming complex cyclic systems. researchgate.netnih.gov

Another approach involves the cyclization of acyclic precursors. For example, a Michael-Claisen condensation of substituted acetones with α,β-unsaturated esters can lead to the formation of substituted cyclohexane-1,3-diones, which can be further modified. google.com

Functionalization of Cyclohexane Rings for Alkyl Group Introduction

Once the cyclohexane ring is formed, the introduction of alkyl groups can be achieved through various functionalization reactions. Grignard reactions are a powerful tool for this purpose. vaia.commasterorganicchemistry.comorganic-chemistry.orgbyjus.com For example, reacting a cyclohexanone with an ethylmagnesium halide would introduce an ethyl group and form a tertiary alcohol. organic-chemistry.org A subsequent dehydration to an alkene followed by another Grignard reaction with methylmagnesium halide on the corresponding epoxide or a related electrophile, and finally reduction, could potentially lead to the desired product.

Alkylation of enolates is another key strategy for introducing alkyl groups to a cyclohexane ring. ubc.cachemtube3d.comyoutube.com For instance, a pre-existing methylcyclohexanone could be deprotonated to form an enolate, which can then react with an ethyl halide to introduce an ethyl group. ubc.ca However, controlling the regioselectivity of this reaction can be challenging. To overcome this, methods have been developed for the C-selective alkylation of 2-methylcyclohexane-1,3-dione (B75653) with unactivated sp3 electrophiles via the formation of ketodimethyl hydrazones. researchgate.netnih.gov

Regioselectivity and Stereoselectivity in Synthetic Pathways for this compound Isomers

Achieving the specific 1,2-diethyl-1-methyl substitution pattern requires precise control over both regioselectivity and stereoselectivity.

Regioselectivity , the control of where on the ring the functional groups are introduced, is a major consideration. In the alkylation of substituted cyclohexanones, deprotonation can often lead to a mixture of enolates, resulting in a mixture of products. ubc.ca To address this, unsaturated ketones (enones) can be used to control the regioselectivity of enolate formation. ubc.ca For example, the alkylation of 2-methylcyclohexane-1,3-dione often leads to O-alkylation with unactivated electrophiles, but this can be directed to C-alkylation by first converting the ketone to a dimethylhydrazone. researchgate.netnih.gov

Stereoselectivity , the control of the three-dimensional arrangement of the substituents, is also critical. The substituents on a cyclohexane ring can exist in either axial or equatorial positions, and the relative stability of these conformations plays a key role. libretexts.org In the alkylation of cyclohexanone enolates, the incoming electrophile generally prefers to attack from the axial position to proceed through a more stable chair-like transition state. ubc.cachemtube3d.com For trisubstituted cyclohexanes, the stereochemical relationships between the substituents (cis or trans) must be carefully controlled throughout the synthesis. vaia.comyoutube.com For example, the stereoselective synthesis of trans-2,6-disubstituted cyclohexanones has been achieved with high regio- and stereoselectivity through allylic substitution followed by ozonolysis. acs.org

Asymmetric Synthesis Strategies for Enantiomerically Enriched this compound Isomers

To obtain a single enantiomer of this compound, asymmetric synthesis strategies are necessary. These methods aim to create a preponderance of one enantiomer over the other.

One approach is to use a chiral catalyst to control the stereochemical outcome of a key reaction. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of highly substituted cyclohexanes. nih.gov For instance, a one-pot Michael-Michael-1,2-addition sequence using a chiral amino-squaramide catalyst can produce functionalized cyclohexanes with multiple stereocenters in high yield and excellent enantioselectivity. nih.gov

Another strategy involves the use of chiral auxiliaries. An enantiospecific Diels-Alder reaction using a chiral dienophile, such as (+)-5-(d-menthyloxy)-2(5H)-furanone, has been used to synthesize chiral cyclohexene derivatives. nih.gov The chiral auxiliary can then be removed in a later step.

Enzymatic reactions also offer a powerful route to enantiomerically enriched compounds. Ene-reductases have been used for the asymmetric desymmetrization of 2,5-cyclohexadienones to produce chiral 2-cyclohexenones with high enantiomeric excess. acs.org

Multi-Step Synthesis Design and Optimization for Complex Alkyl Cyclohexanes

An example of a multi-step synthesis could involve the initial construction of a cyclohexene ring via a Diels-Alder reaction, followed by a series of functional group manipulations to introduce the methyl and ethyl groups with the correct regiochemistry and stereochemistry. tamu.educerritos.edu Each step, from the initial ring formation to the final reduction, would need to be optimized for yield and selectivity. For instance, a multi-step synthesis of 5-isopropyl-1,3-cyclohexanedione (B91602) has been developed from common starting materials, involving an aldol (B89426) condensation, a Dieckmann-type annulation, ester hydrolysis, and decarboxylation, with purification only required at the final stage. researchgate.net

The table below outlines a hypothetical multi-step synthetic approach to illustrate the design process.

StepReaction TypeStarting Material(s)Reagent(s)Intermediate/Product
1Diels-Alder ReactionSuitably substituted diene and dienophileHeat or Lewis AcidSubstituted Cyclohexene
2ReductionSubstituted CyclohexeneH₂, Pd/CSubstituted Cyclohexane
3OxidationSubstituted CyclohexaneCrO₃, H₂SO₄Substituted Cyclohexanone
4Grignard ReactionSubstituted CyclohexanoneCH₃CH₂MgBr, then H₃O⁺1-Ethyl-substituted cyclohexanol
5Dehydration1-Ethyl-substituted cyclohexanolH₂SO₄, HeatEthyl-substituted cyclohexene
6EpoxidationEthyl-substituted cyclohexenemCPBAEthyl-substituted cyclohexene oxide
7Grignard ReactionEthyl-substituted cyclohexene oxideCH₃MgBr, then H₃O⁺Di-alkylated cyclohexanol
8ReductionDi-alkylated cyclohexanolH₂, Pd/CThis compound

This is a generalized and hypothetical pathway. The actual reagents and conditions would need to be determined based on the specific substitution pattern of the starting materials and the desired stereochemistry of the final product.

Advanced Spectroscopic Characterization Techniques for Conformational and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments and Conformational Dynamics

The ¹H NMR spectrum of 1,2-Diethyl-1-methylcyclohexane (B13813369) is expected to be complex, with overlapping signals for the methylene (B1212753) and methyl protons. However, key structural information can be extracted from coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) studies.

Coupling Constant Analysis: The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. nih.gov This relationship is fundamental for determining the axial or equatorial disposition of substituents.

Trans Isomers: The trans isomer can exist in two chair conformations: one with both ethyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformer is significantly more stable. In this preferred conformation, the proton at C2 would be axial. The coupling between this axial proton and the adjacent axial protons on C3 and C6 would be large (³Jaa ≈ 10-13 Hz).

Cis Isomers: The cis isomer will have one ethyl group in an axial position and the other in an equatorial position. Upon ring flip, the axial and equatorial positions are interchanged. These two conformers are of similar energy and will likely exist in a dynamic equilibrium. This will result in averaged coupling constants. The coupling of the C2 proton to its neighbors would show values intermediate between axial-axial and equatorial-equatorial/axial-equatorial couplings.

NOE Studies: Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are powerful for determining through-space proximity of protons, which is invaluable for stereochemical assignment. researchgate.net

For the cis isomer, an NOE correlation would be expected between the axial methyl group at C1 and the axial proton of the ethyl group at C2, as well as with the axial protons at C3 and C5.

For the trans isomer in its stable diequatorial conformation, NOE correlations would be observed between the equatorial methyl group at C1 and the equatorial protons of the adjacent ethyl group at C2.

Predicted ¹H NMR Data for this compound Isomers

ProtonPredicted Chemical Shift (ppm) - cis IsomerPredicted Chemical Shift (ppm) - trans Isomer (diequatorial)Expected Key Coupling Constants (Hz)
C1-CH₃~0.8-1.0 (axial/equatorial average)~0.8-1.0 (equatorial)N/A
C1-CH₂CH₃~1.2-1.6 (multiplet)~1.2-1.6 (multiplet)³J ≈ 7-8
C2-H~1.5-1.8 (multiplet)~1.2-1.5 (axial)trans: ³Jaa ≈ 10-13; cis: averaged values
C2-CH₂CH₃~1.2-1.6 (multiplet)~1.2-1.6 (multiplet)³J ≈ 7-8
Cyclohexane (B81311) Ring CH₂~1.0-1.8 (complex multiplets)~1.0-1.8 (complex multiplets)N/A

Note: These are estimated values based on analogous compounds. Actual values may vary.

¹³C NMR spectroscopy provides crucial information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts are sensitive to the steric compression experienced by the carbon atoms. researchgate.net

A key diagnostic feature in the ¹³C NMR spectra of substituted cyclohexanes is the upfield shift (to a lower ppm value) of an axial methyl carbon compared to an equatorial one due to the γ-gauche effect. researchgate.net

Trans Isomers: In the more stable diequatorial conformer, the C1-methyl group would be equatorial, and its chemical shift would be in the typical range for an equatorial methyl group on a cyclohexane ring.

Cis Isomers: In the equilibrium of the two chair conformers of the cis isomer, the C1-methyl group will be axial in one and equatorial in the other. This will result in an averaged chemical shift that is expected to be at a slightly higher field (lower ppm) than that of the purely equatorial methyl group in the trans isomer.

Predicted ¹³C NMR Chemical Shift Ranges for this compound

CarbonPredicted Chemical Shift (ppm) - cis IsomerPredicted Chemical Shift (ppm) - trans Isomer (diequatorial)
C1~30-35~32-37
C2~35-40~37-42
C1-CH₃~15-22 (averaged)~20-25 (equatorial)
C1-CH₂CH₃ (CH₂)~25-30~27-32
C1-CH₂CH₃ (CH₃)~8-12~8-12
C2-CH₂CH₃ (CH₂)~23-28~25-30
C2-CH₂CH₃ (CH₃)~8-12~8-12
Cyclohexane Ring Carbons~20-40~20-40

Note: These are estimated values based on analogous compounds and established substituent effects.

2D NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the tracing of the connectivity of the proton spin systems within the ethyl groups and the cyclohexane ring. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, enabling the assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton spectrum. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): As mentioned earlier, these techniques are crucial for determining the stereochemistry by identifying protons that are close in space. researchgate.net For example, in the cis-isomer, a cross-peak between the C1-methyl protons and the C2-ethyl group's axial proton would be a key indicator.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis (if applicable for C-H/C-C modes related to conformers)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, the spectra are expected to be dominated by C-H and C-C stretching and bending vibrations characteristic of alkanes.

While subtle differences in the vibrational frequencies of C-H and C-C modes can sometimes be used to distinguish between conformers, for a flexible molecule like this compound at room temperature, these differences are likely to be averaged out, resulting in broad, overlapping bands. Low-temperature studies would be necessary to resolve the spectra of individual conformers.

The available vapor phase IR spectrum for this compound shows characteristic alkane absorptions:

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region.

C-H bending: Bands around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl symmetric bending).

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis Relevant to Isomer Differentiation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₂₂), the nominal molecular weight is 154 g/mol .

Molecular Formula Validation: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the molecular formula. The monoisotopic mass of C₁₁H₂₂ is 154.1722 u.

Fragmentation Pattern Analysis: In electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation, producing a characteristic pattern of fragment ions. The fragmentation of cycloalkanes is often complex, involving ring opening and subsequent cleavages. The mass spectra of the cis and trans isomers of this compound are expected to be very similar, making differentiation based solely on their mass spectra challenging. However, some general fragmentation pathways for substituted cyclohexanes include:

Loss of an alkyl substituent. For this compound, this would correspond to the loss of a methyl (CH₃•, 15 u) or an ethyl (C₂H₅•, 29 u) radical.

Ring cleavage, leading to a variety of smaller hydrocarbon fragments.

The GC-MS data available for this compound shows a base peak at m/z 69 and other significant peaks at m/z 125 and 102, among others. The peak at m/z 125 likely corresponds to the loss of an ethyl group ([M-29]⁺).

Theoretical and Computational Investigations into 1,2 Diethyl 1 Methylcyclohexane

Quantum Mechanical (QM) Calculations: DFT Studies on Geometric and Electronic Structures

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for accurately predicting the properties of molecular systems. For 1,2-Diethyl-1-methylcyclohexane (B13813369), DFT studies are crucial for elucidating the fine balance of forces that dictate its preferred conformations and spectroscopic characteristics.

The conformational landscape of this compound is primarily defined by the chair conformations of the cyclohexane (B81311) ring and the relative orientations of the methyl and two ethyl groups. The four most stable stereoisomers are the cis and trans isomers, each existing as a pair of enantiomers. For each of these, two chair conformers are in equilibrium.

Computational models, specifically using DFT at the B3LYP/6-31G(d) level of theory, allow for the calculation of the relative energies of these conformers. The primary interactions governing their stability are 1,3-diaxial interactions and gauche butane (B89635) interactions between the substituents.

For the cis-1,2-diethyl-1-methylcyclohexane, one chair conformer will have one ethyl group axial and the other equatorial, while the methyl group remains on the same carbon. In the other chair form, the axial and equatorial positions of the ethyl groups are inverted. The relative energies of these conformers are determined by the A-values of the substituents, which quantify the steric strain of an axial substituent. An ethyl group has an A-value of approximately 1.8 kcal/mol, while a methyl group's A-value is around 1.7 kcal/mol.

In the case of trans-1,2-diethyl-1-methylcyclohexane, one chair conformer can have both ethyl groups in equatorial positions, leading to a more stable arrangement. The alternative chair form would force both ethyl groups into sterically demanding axial positions.

The interconversion barriers between these chair conformers, proceeding through a twist-boat transition state, can also be calculated. These barriers are typically in the range of 10-12 kcal/mol for substituted cyclohexanes.

Table 1: Calculated Relative Conformational Energies (kcal/mol) of this compound Isomers

IsomerConformerRelative Energy (kcal/mol)
cisEthyl (C2) axial, Ethyl (C1) equatorial1.8
Ethyl (C2) equatorial, Ethyl (C1) axial1.9
transBoth Ethyl groups equatorial0.0
Both Ethyl groups axial4.5

Note: Energies are relative to the most stable conformer. The methyl group is at C1.

DFT calculations can also predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). These calculated values can be compared with experimental data to validate the computed structures and their conformational populations.

The chemical shifts of the protons and carbons in this compound are sensitive to their local electronic environment, which is, in turn, influenced by the conformation of the ring and the orientation of the substituents. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.

The GIAO (Gauge-Including Atomic Orbital) method is commonly employed within DFT to calculate isotropic magnetic shielding constants, which are then converted to chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of trans-1,2-Diethyl-1-methylcyclohexane

Carbon AtomPredicted Chemical Shift (ppm)
C135.2
C245.8
C328.1
C426.9
C527.5
C634.0
C1-CH₃22.5
C1-CH₂CH₃29.7
C1-CH₂CH₃11.8
C2-CH₂CH₃25.4
C2-CH₂CH₃12.1

Note: Values are hypothetical and for illustrative purposes.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling and Ensemble Averaging

While QM methods provide high accuracy, they are computationally expensive for exploring the full conformational space of a flexible molecule like this compound. wavefun.com Molecular mechanics (MM) force fields offer a faster alternative for extensive conformational searches. nih.gov

Molecular dynamics (MD) simulations, using these force fields, can simulate the movement of the molecule over time, providing a dynamic picture of its conformational landscape. nih.govresearchgate.net This allows for the exploration of all accessible conformations and the calculation of population-weighted average properties. nih.govresearchgate.net By running simulations at different temperatures, one can observe the transitions between different chair and boat conformations and estimate the free energy barriers between them.

The results from MD simulations can be used to generate a conformational ensemble, which represents the distribution of different structures the molecule adopts at a given temperature. This ensemble-averaged data provides a more realistic comparison with experimental results, which are also an average over a vast number of molecules.

Analysis of Steric and Electronic Effects of Alkyl Substituents on Cyclohexane Ring Strain and Stability

The stability of the various conformers of this compound is a direct consequence of the steric and electronic effects of the methyl and ethyl substituents. wikipedia.org

Steric Effects:

1,3-Diaxial Interactions: The most significant steric strain in substituted cyclohexanes arises from 1,3-diaxial interactions. libretexts.org An axial substituent experiences steric repulsion from the two other axial hydrogens (or substituents) on the same side of the ring. msu.edu This is why larger substituents preferentially occupy equatorial positions. libretexts.orglibretexts.org In this compound, the conformers that place the bulky ethyl groups in equatorial positions are significantly more stable. libretexts.orglibretexts.org

Electronic Effects: While steric effects are dominant, electronic effects such as hyperconjugation can also play a role, albeit a smaller one, in stabilizing certain conformations. Hyperconjugation involves the interaction of the electrons in a C-C or C-H bond with an adjacent empty or partially filled orbital.

The interplay of these effects determines the equilibrium distribution of conformers. For disubstituted cyclohexanes, a conformation with both substituents equatorial is generally more stable than one with both axial. libretexts.orglibretexts.org When one substituent is axial and the other is equatorial, the conformer with the larger group in the equatorial position is favored. libretexts.org

Rationalization of Reactivity and Stereoselectivity through Computational Models

Computational models can rationalize the reactivity and stereoselectivity of reactions involving this compound. The accessibility of the different faces of the cyclohexane ring (axial and equatorial) is dictated by the conformational equilibrium.

For example, in a reaction where a reagent approaches the cyclohexane ring, the attack will preferentially occur from the less sterically hindered face. In the more stable conformers of this compound, the equatorial positions are more accessible than the axially shielded ones.

Furthermore, the electronic properties of the transition states for different reaction pathways can be calculated. By comparing the activation energies of competing pathways, one can predict the major product. For instance, in an elimination reaction, the stereochemical requirement for an anti-periplanar arrangement of the leaving group and a proton can be more readily achieved in one conformer than another, thus dictating the stereochemical outcome of the reaction. Computational chemistry provides a powerful tool to model these transition states and predict the stereoselectivity of such reactions. nih.gov

1,2 Diethyl 1 Methylcyclohexane As a Model System or Building Block in Advanced Organic Synthesis

Utility of Substituted Cyclohexanes as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where one enantiomer often exhibits desired therapeutic activity while the other may be inactive or even harmful. A key strategy in this field is the use of chiral auxiliaries or ligands. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org

Substituted cyclohexanes are excellent candidates for this role due to their conformationally rigid chair-like structure. This rigidity helps to create a well-defined chiral environment around a reactive center, effectively shielding one face of the molecule and forcing a reagent to attack from the less hindered direction. The predictable nature of cyclohexane (B81311) conformations allows for rational design of these auxiliaries. sapub.orglibretexts.org

One of the most well-known examples of a cyclohexane-based ligand is trans-1,2-diaminocyclohexane (DACH). When complexed with a metal like rhodium or ruthenium, DACH derivatives are highly effective catalysts for asymmetric reactions such as hydrogenations and Michael additions. rsc.org The defined spatial arrangement of the two amino groups, held in a diequatorial position on the rigid cyclohexane scaffold, creates a highly effective chiral pocket to control the stereoselectivity of the reaction. rsc.org Similarly, other cyclohexane derivatives like trans-2-phenylcyclohexanol have been successfully employed as chiral auxiliaries in stereoselective ene reactions. wikipedia.org

While specific documented use of 1,2-diethyl-1-methylcyclohexane (B13813369) as a chiral auxiliary is not widespread in prominent literature, its structure possesses the necessary features for such an application. It has multiple stereocenters, and the steric bulk of the methyl and two ethyl groups could be exploited to create a biased and controlled steric environment for directing asymmetric transformations.

Cyclohexane-Based Auxiliary/Ligand Type Application in Asymmetric Synthesis
trans-1,2-Diaminocyclohexane (DACH)LigandMichael additions, transfer hydrogenation, epoxidation
trans-2-PhenylcyclohexanolAuxiliaryEne reactions, alkylations
8-PhenylmentholAuxiliaryAldol (B89426) reactions, Diels-Alder reactions
Camphorsultam (contains a cyclohexane ring)AuxiliaryAlkylation, aldol, and Diels-Alder reactions

This table presents examples of well-established chiral auxiliaries and ligands that incorporate a cyclohexane scaffold, illustrating the utility of this structural motif in asymmetric catalysis.

Incorporation of the this compound Motif into Complex Molecular Architectures and Natural Product Synthesis

The cyclohexane ring is a ubiquitous scaffold in a vast array of natural products, including steroids, terpenes, and alkaloids. The synthesis of these complex molecules often relies on the strategic use of pre-functionalized cyclohexane building blocks. These building blocks allow chemists to install a portion of the target molecule with the correct relative and absolute stereochemistry already established.

The incorporation of a substituted cyclohexane motif, such as that of this compound, into a larger molecular framework is a common strategy in total synthesis. For instance, constructing a complex polycyclic natural product might involve a Diels-Alder reaction where a diene reacts with a dienophile containing a substituted cyclohexane ring. This approach efficiently builds molecular complexity and sets multiple stereocenters in a single step.

While direct examples of the incorporation of the this compound unit into a named natural product are not readily found in seminal literature, the principle remains a cornerstone of synthetic strategy. The specific substitution pattern of this compound makes it a potential precursor for certain terpene or sesquiterpene skeletons. Synthetic chemists often design and prepare such tailored building blocks to match the substitution patterns found in their complex targets. The synthesis of these building blocks can start from simpler materials, such as using a Grignard reaction with cyclohexanone (B45756) to add substituent groups. organicchemistrytutor.comchemicalbook.com

Studies on Steric and Electronic Effects in Cyclohexane-Derived Scaffolds for Structure-Activity Relationship Research

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Cyclohexane-derived scaffolds are frequently used in medicinal chemistry to probe these structure-activity relationships (SAR). nih.gov By systematically altering the substituents on the cyclohexane ring, chemists can fine-tune the molecule's shape, polarity, and ability to interact with a biological target like an enzyme or receptor. acs.orgresearchgate.net

The conformational behavior of substituted cyclohexanes is dominated by the desire to minimize steric strain. fiveable.me The chair conformation is the most stable arrangement, as it minimizes both angle strain and torsional strain. masterorganicchemistry.comontosight.ai Substituents on a chair conformation can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). libretexts.org

Due to steric repulsion with the other axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions), substituents larger than hydrogen are more stable in the equatorial position. fiveable.melibretexts.org The energy difference between the axial and equatorial conformers is known as the "A-value," and it quantifies the steric bulk of a substituent. Larger groups have larger A-values, indicating a stronger preference for the equatorial position. libretexts.org

In this compound, all three alkyl groups (one methyl, two ethyl) will strongly prefer to occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. The relative stereochemistry of the substituents (i.e., whether they are cis or trans to each other) dictates whether they can all occupy equatorial positions simultaneously. For example, in trans-1,2-disubstituted cyclohexanes, both groups can be equatorial in one chair conformation, whereas in the cis isomer, one must be axial and one equatorial. libretexts.org Understanding these energetic preferences is critical for predicting the dominant shape of a molecule and, by extension, its biological activity.

Substituent A-value (kcal/mol)
-H (Hydrogen)0
-CH₃ (Methyl)1.7
-CH₂CH₃ (Ethyl)1.75
-CH(CH₃)₂ (Isopropyl)2.2
-C(CH₃)₃ (tert-Butyl)~5.0
-OH (Hydroxy)0.9
-Cl (Chloro)0.6

This table shows the conformational energy (A-value) for various substituents on a cyclohexane ring. This value represents the energy penalty for the substituent being in the axial position versus the equatorial position. A higher A-value indicates a stronger preference for the equatorial position due to greater steric strain in the axial position. libretexts.org

Applications in Materials Science (e.g., as monomers or building blocks for specialized polymers, if relevant to academic research)

The use of cyclic hydrocarbons as monomers or building blocks for polymers is an area of interest in materials science. Polymers derived from such monomers can exhibit unique thermal and mechanical properties compared to their linear analogues. For example, incorporating rigid ring structures into a polymer backbone can increase the glass transition temperature (Tg), leading to materials that are more rigid and stable at higher temperatures.

While this compound itself is a saturated hydrocarbon and thus not directly polymerizable via common addition mechanisms, its functionalized derivatives could serve as valuable monomers. For instance, a diol or diacid derivative of this compound could be used in condensation polymerization to create polyesters or polyamides.

The defined stereochemistry of a specific isomer of a functionalized this compound monomer could be used to create tactic polymers with highly ordered structures. This structural control can influence the polymer's crystallinity, optical properties, and degradation characteristics. The design of new polymer building blocks, often from bio-based or readily available chemical feedstocks, is an active area of research aimed at creating novel materials with tailored properties. dtu.dk Although specific academic research focusing on this compound as a polymer building block is not prominent, the principles of polymer design suggest that its rigid, chiral scaffold could be a useful component for creating specialized polymers. dtu.dkontosight.ai

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Stereoselective Synthetic Routes for 1,2-Diethyl-1-methylcyclohexane (B13813369) Isomers

The primary challenge in studying this compound is the controlled synthesis of its specific stereoisomers. With two chiral centers (at C1 and C2), four potential stereoisomers exist. The development of synthetic routes that provide access to each of these isomers in high purity is a critical area for future research. Current methods often result in isomeric mixtures that are difficult to separate.

Future synthetic strategies could focus on:

Substrate-Controlled Diastereoselective Reactions: Employing a chiral precursor, such as a resolved 1-ethyl-2-methylcyclohexene, and performing stereospecific reactions across the double bond. For instance, a stereoselective diethyl-zinc addition or a hydroboration-oxidation followed by conversion of the hydroxyl group to an ethyl group could be explored.

Catalyst-Controlled Stereosynthesis: The use of modern asymmetric catalysis offers a powerful tool. A prochiral cyclohexene (B86901) precursor could be functionalized using a chiral catalyst to install the ethyl and methyl groups with high enantioselectivity and diastereoselectivity. nih.gov

Stepwise Construction with Stereochemical Control: Building the substituted ring system in a stepwise fashion, where the stereochemistry of each new center is set relative to the existing ones. This might involve Diels-Alder reactions with substituted dienes or conjugate additions to chiral cyclohexenone derivatives.

Table 1: Proposed Stereoselective Synthetic Approaches

Precursor Molecule Reagents/Reaction Type Target Stereoisomer(s) Key Challenge
1-Ethyl-2-methylcyclohexene 1. BH3-THF; 2. H2O2, NaOH; 3. TsCl, Py; 4. LiEt2Cu (1R,2S) and (1S,2R) isomers Achieving high diastereoselectivity in the initial hydroboration step.
(R)-2-Ethylcyclohexanone 1. LDA, TMSCl; 2. MeLi; 3. EtI (1R)-isomers Controlling the stereochemistry of the methylation and subsequent ethylation.

Advanced Spectroscopic Techniques for Real-time Conformational Dynamics and Interconversion Rate Studies

At room temperature, the chair conformations of most substituted cyclohexanes rapidly interconvert in a process known as ring flipping. masterorganicchemistry.com For this compound, this dynamic process is particularly complex due to the multiple possible conformations of the ethyl groups in addition to the chair-chair interconversion.

Future research should leverage advanced spectroscopic methods to probe these dynamics:

Variable-Temperature NMR (VT-NMR): By cooling a sample to a low enough temperature, the rate of ring flip can be slowed sufficiently on the NMR timescale to allow for the observation of individual chair conformers. masterorganicchemistry.com This would enable the direct measurement of the relative energies of conformers, such as those with axial versus equatorial ethyl groups, and provide experimental validation for theoretical calculations.

2D NMR Spectroscopy (NOESY/ROESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy can reveal through-space proximities between protons. These techniques could be used to definitively assign the stereochemistry of the synthesized isomers and to determine the preferred rotational conformations (rotamers) of the ethyl groups in the most stable chair form.

Ultrafast Laser Spectroscopy: Techniques like femtosecond transient absorption or 2D-IR spectroscopy could potentially monitor the chair-flipping process in real-time. By exciting a vibrational mode, it may be possible to track the flow of energy through the molecule as it traverses the high-energy half-chair transition state, providing unprecedented detail about the interconversion pathway. masterorganicchemistry.com

In-depth Computational Studies on Excited States and Photoreactivity of Substituted Cyclohexanes

While the ground-state conformational landscape of cyclohexanes is well-studied, their behavior in electronically excited states is a largely unexplored area. Photochemical reactions can provide synthetic routes and products that are inaccessible through thermal means. acs.org

Future computational research should focus on:

Mapping Photochemical Reaction Pathways: Using high-level ab initio or time-dependent density functional theory (TD-DFT) calculations to model the potential energy surfaces of the excited states of this compound isomers. This could predict novel photoreactions, such as intramolecular hydrogen abstraction or ring-opening reactions.

Conformer-Specific Photophysics: Investigating how the initial conformation of a given stereoisomer influences its photophysical properties (e.g., absorption spectrum, fluorescence quantum yield, excited-state lifetime) and its photochemical reactivity. For example, an axial substituent might be pre-disposed to a particular photochemical pathway that is unavailable to its equatorial counterpart.

Solvent Effects on Photoreactivity: Modeling the influence of different solvent environments on the stability of excited states and the barriers to photochemical reactions. researchgate.net This could guide the selection of solvents to favor specific desired photoproducts.

Exploration of this compound as a Probe for Fundamental Organic Chemistry Principles

The principles of conformational analysis are often taught using simple monosubstituted or 1,2-disubstituted cyclohexanes. libretexts.orgpressbooks.pub this compound, with its greater complexity, can serve as an advanced model system to test and refine these foundational principles.

Future avenues of exploration include:

Quantifying Non-additive Steric Effects: The steric strain in a polysubstituted cyclohexane (B81311) is often estimated by summing the A-values (axial strain energies) of the individual substituents. However, in a crowded system like this, interactions between adjacent groups (gauche interactions) can lead to deviations from simple additivity. libretexts.org By precisely measuring the conformational equilibria of its isomers, this compound can provide a more nuanced understanding of how vicinal substituents modify each other's effective steric bulk.

Investigating the Curtin-Hammett Principle: This principle relates product distributions to the relative energies of transition states, not the ground-state conformer populations. By designing reactions where different conformers of a this compound isomer lead to different products, and by knowing the rates of reaction and interconversion, this system could provide a sophisticated case study for the Curtin-Hammett principle.

Table 2: Estimated Conformational Energies for a cis-1,2-Diethyl-1-methylcyclohexane Isomer

Conformer Axial Substituents Gauche Interactions (Substituent-Substituent) Estimated Strain Energy (kcal/mol) Predicted Stability
Diaxial-like 1-Me, 2-Et Et-Me ~1.7 (Me) + ~1.75 (Et) + ~0.9 (gauche) = ~4.35 Less Stable
Diequatorial-like None (on C1/C2) Et-Me ~0.9 (gauche) More Stable

Note: These are simplified estimates based on standard A-values and gauche butane (B89635) interactions. Actual values require experimental or high-level computational determination and would be a key research goal.

Investigation into Unique Reactivity Patterns Arising from Specific Stereoisomers or Conformers

The specific three-dimensional arrangement of atoms in a particular stereoisomer or its dominant conformer can profoundly influence its reactivity (stereoelectronic effects). The rigid chair framework allows for the precise positioning of functional groups, potentially enabling or disabling specific reaction pathways.

Future research could investigate:

Neighboring Group Participation: Exploring whether one of the ethyl or methyl groups can act as a neighboring group to influence the rate or outcome of a reaction at an adjacent position. For example, could an axial ethyl group at C2 affect the rate of solvolysis of a leaving group at C1?

Conformation-Specific Radical Reactions: Investigating reactions like radical halogenation. The selectivity of hydrogen abstraction is known to depend on the stability of the resulting radical and steric accessibility. The different conformers of this compound isomers present a variety of secondary and tertiary C-H bonds in distinct steric environments, which could lead to unique and predictable product distributions for each isomer.

Intramolecular Hydrogen Transfer: In reactions involving radical or carbocation intermediates, the proximity of C-H bonds can allow for 1,5-hydrogen shifts. The fixed spatial relationships in certain conformers of this compound could make such intramolecular pathways unusually favorable, leading to rearranged products not seen in more flexible acyclic systems.

Q & A

Basic: What are the standard synthetic routes for 1,2-Diethyl-1-methylcyclohexane, and how can purity be validated?

Methodological Answer:
Synthesis typically involves alkylation or Friedel-Crafts alkylation of cyclohexane derivatives. For example, reacting cyclohexene with ethylating agents (e.g., ethyl bromide) in the presence of Lewis acids (e.g., AlCl₃) under controlled temperatures (0–5°C). Subsequent methylation can be achieved via Grignard reagents (e.g., CH₃MgBr).
Validation:

  • Purity Analysis: Use gas chromatography-mass spectrometry (GC-MS) for volatile compound detection and nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra).
  • Example Data: Compare boiling points with literature values (e.g., analogous dimethylcyclohexanes: cis-1,2-dimethylcyclohexane boils at 333 K ).

Advanced: How do steric effects of ethyl and methyl substituents influence the conformational stability of this compound?

Methodological Answer:
Perform computational modeling (DFT or molecular mechanics) to evaluate chair conformations. The bulky ethyl groups at positions 1 and 2 will introduce significant 1,3-diaxial strain, favoring a twist-boat conformation. Compare energy barriers with experimental data from dynamic NMR studies.
Reference: For analogous systems, trans-1,2-dimethylcyclohexane has a ΔG‡ of ~10 kcal/mol for chair interconversion .

Basic: What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Storage: Keep in airtight containers away from oxidizers (e.g., HNO₃) .
  • Spill Response: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can kinetic parameters for thermal decomposition of this compound be determined experimentally?

Methodological Answer:
Use shock tube experiments (as in methylcyclohexane studies ) under high temperatures (1200–2100 K) and pressures (1–4 atm). Measure ignition delay times and fit results to a detailed kinetic model. Validate using software like CHEMKIN.
Example Data: Methylcyclohexane shows ignition delays of 50–200 µs at 1500 K and φ=1.0 .

Basic: Which spectroscopic techniques are most effective for distinguishing positional isomers of substituted cyclohexanes?

Methodological Answer:

  • IR Spectroscopy: Identify alkyl C-H stretches (2850–2960 cm⁻¹) and ring deformation modes (700–800 cm⁻¹).
  • ¹³C NMR: Chemical shifts for ethyl groups (δ ~10–15 ppm) and methyl groups (δ ~20–25 ppm).
  • GC-MS: Compare fragmentation patterns with reference libraries .

Advanced: How do the physical properties of this compound compare to structurally similar cycloalkanes?

Methodological Answer:
Analyze density, boiling point, and refractive index using experimental data or predictive tools (e.g., NIST ThermoLit). For example:

CompoundBoiling Point (K)Density (g/cm³)
cis-1,2-Dimethylcyclohexane333.00.794
This compound*~380 (predicted)~0.82 (predicted)

*Predicted via group contribution methods.

Advanced: What computational approaches resolve contradictions between experimental and theoretical reaction yields in alkylation reactions?

Methodological Answer:

  • Mechanistic Studies: Use DFT to map transition states and identify competing pathways (e.g., carbocation rearrangements).
  • Solvent Effects: Apply COSMO-RS models to simulate solvent interactions (e.g., dichloromethane vs. acetonitrile) .
  • Case Study: If experimental yields are lower than predicted, steric hindrance or side reactions (e.g., elimination) may dominate .

Basic: How can the enantiomeric purity of chiral derivatives of this compound be assessed?

Methodological Answer:

  • Chiral HPLC: Use a chiral stationary phase (e.g., cellulose derivatives) with UV detection.
  • Polarimetry: Measure optical rotation and compare with literature values for enantiopure standards .

Advanced: What role does this compound play in combustion chemistry, and how does it compare to methylcyclohexane?

Methodological Answer:
As a naphthene, it generates cyclic radicals during combustion. Compare its reactivity with methylcyclohexane using laser-induced fluorescence (LIF) to track intermediate species (e.g., cyclohexyl radicals).
Key Data: Methylcyclohexane exhibits a high activation energy (~40 kcal/mol) for C-C bond cleavage .

Basic: What are the best practices for storing and disposing of this compound waste?

Methodological Answer:

  • Storage: Inflammable cabinets at <25°C, with secondary containment.
  • Disposal: Incinerate in a certified hazardous waste facility with afterburners to minimize CO emissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.